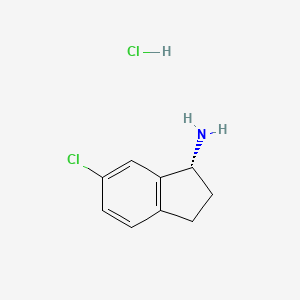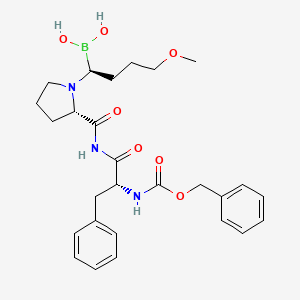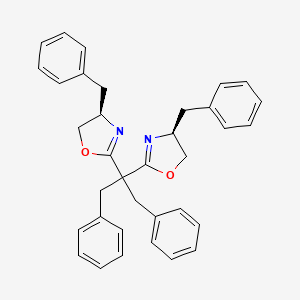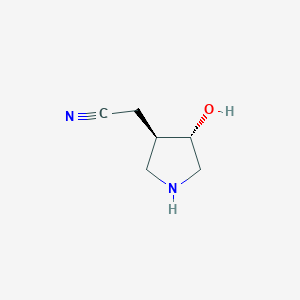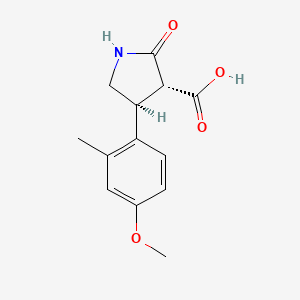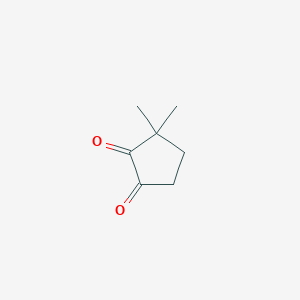
3,3-Dimethylcyclopentane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylcyclopentane-1,2-dione is an organic compound with the molecular formula C7H10O2 It is a cyclic diketone, meaning it contains two ketone groups within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylcyclopentane-1,2-dione typically involves the alkylation of cyclopentanone derivatives. One common method is the direct alkylation of the methyl ester of 3-methylcyclopent-2-en-2-ol-1-one, followed by the cleavage of the ether function . The reaction conditions often include the use of strong bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques like distillation and crystallization.
化学反応の分析
Types of Reactions
3,3-Dimethylcyclopentane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce diols.
科学的研究の応用
3,3-Dimethylcyclopentane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving diketones.
Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties.
作用機序
The mechanism of action of 3,3-Dimethylcyclopentane-1,2-dione involves its interaction with various molecular targets. The diketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies.
類似化合物との比較
Similar Compounds
3,4-Dimethyl-1,2-cyclopentanedione: Similar in structure but with different substitution patterns.
3,5-Dimethyl-1,2-cyclopentanedione: Another isomer with distinct chemical properties.
Uniqueness
3,3-Dimethylcyclopentane-1,2-dione is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in certain synthetic and research applications.
特性
CAS番号 |
115825-49-5 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
3,3-dimethylcyclopentane-1,2-dione |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-5(8)6(7)9/h3-4H2,1-2H3 |
InChIキー |
GDZWPCHPRKDQAK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
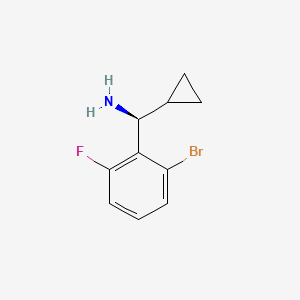

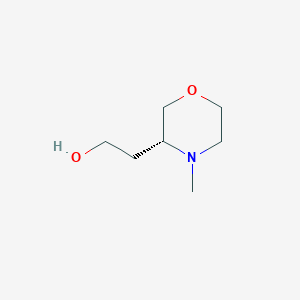
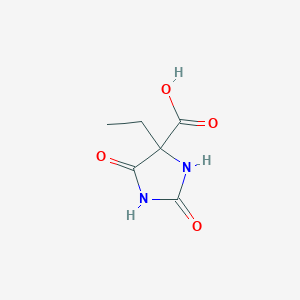
![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
